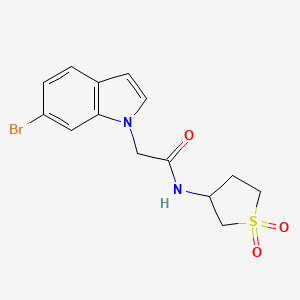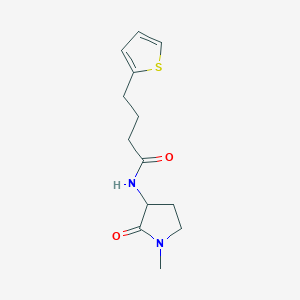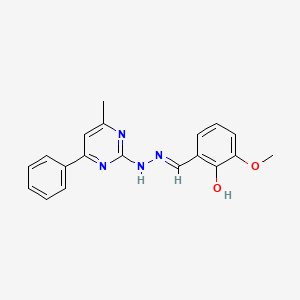
2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of Tetrahydrothiophene Sulfone: Tetrahydrothiophene is oxidized to its sulfone derivative using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Acylation Reaction: The brominated indole is then reacted with the sulfone-containing tetrahydrothiophene in the presence of a base such as triethylamine and an acylating agent like acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized further under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., m-CPBA, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation and Reduction: Sulfide or higher oxidation state products.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The sulfone group may also play a role in enhancing the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.
2-(6-chloro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its properties.
2-(6-bromo-1H-indol-1-yl)acetamide: Lacks the sulfone-containing tetrahydrothiophene group, which may influence its overall activity.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both a brominated indole moiety and a sulfone-containing tetrahydrothiophene group
特性
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-11-2-1-10-3-5-17(13(10)7-11)8-14(18)16-12-4-6-21(19,20)9-12/h1-3,5,7,12H,4,6,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFWGWDPGWOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6127076.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6127084.png)


![1-(Dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B6127102.png)
![(2-Methylpyridin-3-yl)-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6127128.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)

![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![6-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B6127163.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)
